molecular formula C10H12O2 B029531 4'-Methoxypropiophenone CAS No. 121-97-1

4'-Methoxypropiophenone

Cat. No. B029531
CAS RN: 121-97-1
M. Wt: 164.2 g/mol
InChI Key: ZJVAWPKTWVFKHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Methoxypropiophenone can be efficiently achieved through the Friedel–Crafts acylation of anisole with propionic anhydride. A novel approach involves using a mesoporous superacid catalyst UDCaT-5, which has shown high activity, selectivity, and robustness under solvent-free conditions. The conversion of propionic anhydride and selectivity for 4'-Methoxypropiophenone using this method were remarkable, highlighting the effectiveness of this synthesis route (Yadav & George, 2006).

Molecular Structure Analysis

The molecular structure of derivatives similar to 4'-Methoxypropiophenone has been extensively studied. For instance, compounds synthesized via Schiff bases reduction route such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol reveal intricate details about the intermolecular hydrogen bonding and molecular asymmetry, providing insights into the behavior and reactivity of these molecules (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4'-Methoxypropiophenone undergoes various chemical reactions, including Meerwein-Pondorf-Verley (MPV) reduction and subsequent dehydration to produce anethole, a flavor and fragrance ingredient. This process illustrates the compound's reactivity and its potential for creating value-added products in a sustainable and green manner (Zhang et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of 4'-Methoxypropiophenone were not identified, related compounds such as 4-Methoxyphenol have been synthesized through various methods, indicating properties like solubility and structural characteristics that may parallel those of 4'-Methoxypropiophenone. These syntheses highlight the adaptability and diversity in the physical form of such compounds, which can influence their application in further chemical processes (Zhou Shu-jin, 2015).

Scientific Research Applications

Application 1: Catalytic Stereoselective Conversion of Biomass-Derived 4’-Methoxypropiophenone

  • Summary of the Application : 4’-Methoxypropiophenone (4-MOPP) is used in the catalytic conversion of biomass-derived materials to Anethole (AN), a compound widely used as an odor cleaner in daily necessities. It can also be applied in the fields of food additives, drug synthesis, natural preservatives, and polymeric materials’ preparation .
  • Methods of Application or Experimental Procedures : A bifunctional polymeric material composed of hafnium and phenylphosphonate in a molar ratio of 1:1.5 is developed for the catalytic conversion of 4-MOPP to AN via cascade Meerwein-Pondorf-Verley (MPV) reduction and dehydration reactions in a single pot . Alcohol is used as a safer and more convenient hydrogen source and solvent compared to high-pressure hydrogen .
  • Results or Outcomes : A high AN yield of 98.1% at 99.8% 4-MOPP conversion (TOF: 8.5 h-1) could be achieved over the catalyst at 220 °C for 2 h . The catalyst can be recycled at least five times, showing great potential in the catalytic conversion of biomass .

Application 2: Synthesis of Anticonvulsant Drugs

  • Summary of the Application : 2-Bromo-4’-methylpropiophenone, a compound related to 4’-Methoxypropiophenone, is used in the production of anticonvulsant drugs, which are used to treat conditions such as epilepsy .
  • Methods of Application or Experimental Procedures : It serves as a key building block in the synthesis of these medications, allowing for the introduction of necessary functional groups and ensuring the desired pharmacological activity .
  • Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .

Application 3: Fragrance in Soaps

  • Summary of the Application : 4’-Methylacetophenone, a compound related to 4’-Methoxypropiophenone, can be used in soaps such as lavender, fragrant myrtle, saffron orchid, and new mowing grass .
  • Methods of Application or Experimental Procedures : It can be used together with coumarin, anisaldehyde, and jasmonaldehyde .
  • Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .

Safety And Hazards

4’-Methoxypropiophenone is classified as a flammable solid . It may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if inhaled .

Future Directions

There is ongoing research into the use of 4’-Methoxypropiophenone in the catalytic conversion of biomass . This research is focused on developing an acid-base bifunctional polymeric material for catalytic conversion of biomass-derived 4’-Methoxypropiophenone to Anethole .

properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVAWPKTWVFKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059536
Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxypropiophenone

CAS RN

121-97-1
Record name 4′-Methoxypropiophenone
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Record name 4-Propanoylanisole
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Record name 4'-Methoxypropiophenone
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Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Record name 1-Propanone, 1-(4-methoxyphenyl)-
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Record name p-methoxypropiophenone
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Record name 4-PROPANOYLANISOLE
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Synthesis routes and methods I

Procedure details

To a solution of 4′-hydroxypropiophenone (1.0 g, 6.67 mmol) in acetonitrile (50.0 mL) was added potassium carbonate (7.17 g, 66.7 mmol) and the mixture heated to reflux for 90 min. After this time the reaction mixture was allowed to cool to room temperature and dimethyl sulphate (1.05 mL, 11.1 mmol) was added and the reaction mixture was heated to reflux for a further 19 h. After cooling the acetonitrile was evaporated under reduced pressure and the residue taken up in water and extracted with dichloromethane. The dichloromethane extract was dried (MgSO4) and evaporated under reduced pressure to give 4′-methoxypropiophenone as a yellow oil, (970 mg, 89%) 1H nmr (d6-DMSO, 300 MHz) 1.06, t (7.2 Hz), CH3; 2.95, q (7.2 Hz), CH2; 3.83, s, OMe; 7.02, d (6.9 Hz), H3′,5′; 7.93, d (6.9 Hz), H2′,6′. ESI (+ve) MS m/z 165 (M+H, 100%).
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1 g
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7.17 g
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50 mL
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1.05 mL
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Synthesis routes and methods II

Procedure details

A procedure similar to step 2 of Example 47 was used. Propionyl chloride prepared in the step 1 and methylphenyl ether were used as starting materials, allowed to react in dichloromethane with AlCl3 as catalyst, stirred at −5° C. to −10° C. for 30 minutes and then at room temperature for 1 hour, a crude product was obtained, purified under a reduced pressure by silica gel column chromatography eluted with petroleum ether and ethyl acetate at a ratio of 25:1 (V:V) to obtain a product of colorless liquid in a yield of 71.8%, 1H-NMR (CDCl3, 400 MHz) δ: 1.22 (3H, t, J=7.00 Hz, CH2CH3), 2.96 (2H, q, J=7.00 Hz, CH2CH3), 3.87 (3H, s, OCH3), 6.93 (2H, d, J=8.72 Hz, ArH), 7.95 (2H, d, J=8.72 Hz, ArH); ESI-MS: 187.2 (M+Na, 20), 165.2 (M+1, 100).
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Yield
71.8%

Synthesis routes and methods III

Procedure details

525 ml of 1,2-dichloroethane and 209 g of aluminium chloride are added to a round flask which is fitted with a stirrer, thermometer, condenser and dropping funnel. The mixture is cooled to 0° C. and 127 g of propionic acid chloride are allowed to drop in at 0°-5° C. within 75 minutes. After the addition, the temperature is allowed to rise to 18° C. and then 141.6 g of anisole are added within 2 hours and at 20° C. The mixture is left to stand for 12 hours and then the product is poured into a mixture of 800 g of ice, 130 ml of water and 130 ml of concentrated hydrochloric acid. The aqueous phase is separated and extracted with two 250 ml portions of 1,2-dichloroethane. The combined organic phases are washed with three 200 ml portions of 2% sodium hydroxide and with 250 ml of water. The solvent is removed by evaporation under a vacuum and the residue (198 g) is distilled over a 25 cm column. There are obtained 143 g of p-methoxy-propiophenone (yield: 66.4% of theory). B.p.=90° C./0.4 mmHg; melting point 26° C.; nD20 =1.5451; d420 =0.9645.
Quantity
127 g
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reactant
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141.6 g
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[Compound]
Name
ice
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800 g
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130 mL
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130 mL
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209 g
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525 mL
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Synthesis routes and methods IV

Procedure details

While 49.3 g (370 mmol) of aluminium chloride were added to 200 ml of dichloromethane and stirred, 40 g (370 mmol) of anisole were slowly added in droplets at 5° C. Subsequently, 32 ml (370 mmol) of propionyl chloride were slowly added in droplets for 30 min, and stirring was further continued at room temperature for 2 hr. After the reaction was completed, the resultant reaction mixture was diluted with dichloromethane, and then washed with a saturated aqueous solution of sodium bicarbonate and water at 5° C. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. Organic residue was purified with column-chromatography in which the mixture of ethyl acetate and n-hexane (1:10) were used as a eluent, thus obtaining 59.5 g (yield: 98%) of a title compound (7).
Quantity
49.3 g
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reactant
Reaction Step One
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200 mL
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40 g
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32 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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